N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a tert-butyl group at position 5 and a 1,1-dioxothiolan-3-yl moiety at position 2. The piperidine-4-carboxamide group at position 3 is further modified with a propargyl (prop-2-ynyl) substituent.
Properties
IUPAC Name |
N-[5-tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-5-9-23-10-6-15(7-11-23)19(25)21-18-13-17(20(2,3)4)22-24(18)16-8-12-28(26,27)14-16/h1,13,15-16H,6-12,14H2,2-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTECDAHROPXOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCN(CC2)CC#C)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and dioxothiolane groups. The final steps involve the formation of the piperidine ring and the attachment of the prop-2-ynyl group. Common reagents used in these reactions include tert-butyl bromide, thiolane-1,1-dioxide, and propargyl bromide, under conditions such as reflux and catalytic amounts of base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolane moiety can be further oxidized under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolane moiety can yield sulfone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile compound for various industrial uses.
Mechanism of Action
The mechanism of action of N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The dioxothiolane moiety may also play a role in the compound’s biological activity by interacting with thiol groups in proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Hypotheses (Based on Structural Analogues)
While direct data for the target compound are absent, inferences can be drawn from structurally related molecules:
Research Findings and Limitations
- Biological Activity : Pyrazole derivatives are often kinase inhibitors (e.g., JAK/STAT pathway), but the absence of functional group data (e.g., sulfonamides, phosphate mimics) makes target prediction speculative.
- Evidence Gaps : The provided materials lack analytical data (e.g., IC50, pharmacokinetics) for the target compound, precluding direct comparison with analogues.
Biological Activity
N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, antitumor, and other pharmacological properties.
The molecular formula of the compound is , with a molecular weight of 429.5 g/mol. It features a complex structure that includes a pyrazole ring and a dioxothiolan moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The synthesis pathway typically includes:
- Formation of the pyrazole ring.
- Introduction of the tert-butyl group.
- Attachment of the dioxothiolan moiety.
- Final assembly into the piperidine structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that related pyrazole derivatives possess antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans .
| Compound | Activity Type | Target Pathogen | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Antifungal | Candida albicans | |
| Pyrazole Derivative B | Antifungal | Cryptococcus neoformans |
Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific cellular pathways involved in cell growth and survival.
The biological activity is hypothesized to be mediated through several mechanisms:
- Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
- Modulation of the Unfolded Protein Response (UPR) : Some derivatives act as inhibitors of CHOP (C/EBP homologous protein), regulating the UPR and potentially reducing cellular stress responses linked to cancer progression .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
- Antitumor Evaluation : In a study evaluating the cytotoxic effects on human cancer cell lines, certain pyrazole derivatives demonstrated significant inhibition of cell viability, suggesting potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
